Cyclotriphosphazene

Description

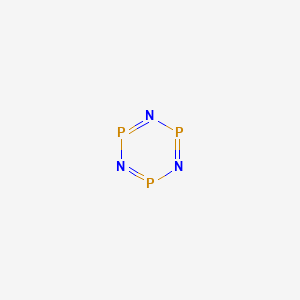

Structure

2D Structure

3D Structure

Properties

CAS No. |

291-37-2 |

|---|---|

Molecular Formula |

N3P3 |

Molecular Weight |

134.942 g/mol |

IUPAC Name |

1,3,5,2,4,6-triazatriphosphinine |

InChI |

InChI=1S/N3P3/c1-4-2-6-3-5-1 |

InChI Key |

DZKXDEWNLDOXQH-UHFFFAOYSA-N |

SMILES |

N1=PN=PN=P1 |

Canonical SMILES |

N1=PN=PN=P1 |

Other CAS No. |

291-37-2 |

Synonyms |

cyclotriphosphazene ester |

Origin of Product |

United States |

Foundational & Exploratory

The Core Architecture of Cyclotriphosphazene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclotriphosphazenes, a class of inorganic heterocyclic compounds, have garnered significant attention in diverse scientific fields, including medicinal chemistry and materials science, owing to their unique chemical and physical properties.[1][2] This technical guide provides an in-depth exploration of the fundamental chemical structure of the cyclotriphosphazene core, supported by quantitative data, detailed experimental protocols for its characterization, and a visual representation of its structure.

The this compound Core: A Six-Membered Inorganic Ring

The fundamental structure of this compound consists of a six-membered ring composed of alternating phosphorus and nitrogen atoms, with the chemical formula (NP)₃.[3][4] This core is a planar or near-planar system.[4] The most common and commercially available starting material is hexachlorothis compound (HCCP), where two chlorine atoms are attached to each phosphorus atom (N₃P₃Cl₆).[2][5]

The bonding in the this compound ring has been a subject of considerable discussion. While older models invoked d-orbital participation from phosphorus to explain the bonding, more contemporary understanding suggests a delocalized π-system. This delocalization contributes to the notable stability of the ring.[4] The phosphorus-nitrogen bonds within the ring are observed to have lengths intermediate between that of a formal single and double bond.[4]

The remarkable versatility of cyclotriphosphazenes stems from the reactivity of the P-Cl bonds in HCCP. The chlorine atoms can be readily displaced by a wide variety of nucleophiles, including amines, alcohols, and organometallic reagents. This allows for the synthesis of a vast library of derivatives with tailored properties for specific applications, such as flame retardants, catalysts, and bioactive molecules.[1][6]

Structural Parameters of the this compound Ring

The precise bond lengths and angles of the this compound ring can vary depending on the nature of the substituents attached to the phosphorus atoms. However, crystallographic studies of various derivatives have provided valuable insights into the core geometry.

| Parameter | Typical Value Range | Notes |

| P-N Bond Length | 1.56 - 1.61 Å | The bond lengths are generally shorter than a typical P-N single bond, indicating partial double bond character. Substitution can cause slight variations in bond lengths around the ring.[7] |

| N-P-N Bond Angle | 118° - 122° | These angles are close to the ideal 120° for sp² hybridization, consistent with a planar or near-planar ring structure. |

| P-N-P Bond Angle | 120° - 123° | The angles at the nitrogen atoms are also indicative of a relatively strain-free ring system. |

Note: The values presented are generalized from various substituted cyclotriphosphazenes and may differ for specific compounds.

Experimental Protocols for Characterization

The structural elucidation of this compound derivatives relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: This is the most informative technique for characterizing cyclotriphosphazenes. The chemical shift of the phosphorus atoms is highly sensitive to the nature of the substituents. In the case of fully and symmetrically substituted derivatives, a single sharp resonance is typically observed.[5] For hexachlorothis compound (HCCP), the ³¹P NMR spectrum shows a singlet at approximately δ 20.00 ppm.[5] Upon substitution, this signal shifts, often upfield, providing evidence of successful reaction.[5]

-

¹H and ¹³C NMR: These techniques are used to characterize the organic substituents attached to the cyclophosphazene core. The chemical shifts and coupling patterns provide detailed information about the structure of the side groups.[8]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound derivatives. It provides accurate measurements of bond lengths, bond angles, and the overall conformation of the molecule, confirming the planar or near-planar nature of the (NP)₃ ring.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying the characteristic vibrational modes of the this compound ring and its substituents. The P=N stretching vibration typically appears as a strong and sharp band in the region of 1100-1300 cm⁻¹.[9] The presence and positions of other bands can confirm the successful incorporation of various functional groups.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight of the synthesized this compound derivatives, confirming their elemental composition. Techniques such as MALDI-TOF are often used for larger, substituted molecules.[2]

Visualization of the this compound Core

The following diagram, generated using the DOT language, illustrates the basic chemical structure of the this compound ring.

Caption: Basic chemical structure of the this compound core.

This guide provides a foundational understanding of the core chemical structure of this compound, which is essential for researchers and professionals engaged in the design and synthesis of novel compounds for a wide array of applications. The inherent stability and functional versatility of this inorganic scaffold continue to make it a subject of intense and fruitful scientific inquiry.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of new this compound derivatives bearing Schiff bases and their thermal and absorbance properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. inorganic chemistry - What is the nature of the bonding in this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

The Synthesis of Hexachlorocyclotriphosphazene (HCCP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexachlorocyclotriphosphazene (HCCP), with the chemical formula (NPCl₂)₃, is a key inorganic heterocyclic compound. It serves as a versatile precursor for a vast array of phosphazene derivatives, which have found applications in materials science, flame retardants, and biomedicine. The synthesis of high-purity HCCP is crucial for the successful development of these advanced materials. This technical guide provides an in-depth overview of the synthesis of HCCP, focusing on the prevalent method involving the reaction of phosphorus pentachloride (PCl₅) and ammonium chloride (NH₄Cl). Detailed experimental protocols, quantitative data, and a mechanistic overview are presented to aid researchers in the efficient and reproducible synthesis of this important compound.

Introduction

Hexachlorothis compound is a cyclic inorganic compound consisting of alternating phosphorus and nitrogen atoms, with two chlorine atoms attached to each phosphorus atom. The high reactivity of the P-Cl bonds allows for a wide range of nucleophilic substitution reactions, making HCCP a fundamental building block for the synthesis of a diverse class of polymers and small molecules known as polyphosphazenes. These materials exhibit a unique combination of properties, including thermal stability, flame retardancy, biocompatibility, and tunable physical characteristics, which are of significant interest in drug delivery, tissue engineering, and other advanced applications.

The most common and economically viable route for the synthesis of HCCP is the controlled reaction between phosphorus pentachloride and ammonium chloride in an inert high-boiling solvent. While the reaction appears straightforward, achieving high yields of the desired trimer and ensuring high purity requires careful control of reaction parameters such as stoichiometry, temperature, reaction time, and the use of catalysts. This guide will elaborate on these critical aspects to provide a comprehensive understanding of the synthesis process.

Synthesis of Hexachlorothis compound

The primary method for synthesizing HCCP involves the reaction of phosphorus pentachloride (PCl₅) with ammonium chloride (NH₄Cl). The overall balanced chemical equation for this reaction is:

3 PCl₅ + 3 NH₄Cl → (NPCl₂)₃ + 12 HCl

This reaction is typically carried out in a high-boiling inert solvent, such as chlorobenzene or 1,1,2,2-tetrachloroethane, at reflux temperatures.

Reaction Mechanism

The formation of hexachlorothis compound is understood to proceed through the initial formation of linear phosphazene oligomers, which subsequently undergo cyclization. A key intermediate in this process is believed to be the ionic species [Cl₃P=N-PCl₃]⁺[PCl₆]⁻, which is formed from the reaction of PCl₅ and NH₄Cl.[1] This intermediate then reacts further with ammonium chloride to generate longer linear chains that eventually cyclize to form the stable six-membered ring of HCCP, as well as other cyclic oligomers (e.g., the tetramer, (NPCl₂)₄). The use of catalysts can influence the reaction rate and the relative yields of the cyclic products.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis and purification of HCCP. These protocols are based on established methods found in the scientific literature and patent documentation.

Catalytic Synthesis of HCCP

This protocol describes a common method utilizing a composite catalyst system to achieve high yields of HCCP.

Materials and Equipment:

-

Phosphorus pentachloride (PCl₅)

-

Ammonium chloride (NH₄Cl), dried

-

Chlorobenzene, anhydrous

-

Pyridine

-

Composite catalyst (e.g., a mixture of FeCl₃, ZnCl₂, and MgCl₂)[2]

-

Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Recrystallization and sublimation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add chlorobenzene. To this, add phosphorus pentachloride and the composite catalyst while stirring.

-

Reagent Addition: In a separate container, prepare a suspension of ammonium chloride in a small amount of chlorobenzene and add pyridine. This suspension is then added to the reaction flask containing the PCl₅ solution.

-

Reaction: The reaction mixture is heated to a reflux temperature of approximately 130-135°C with vigorous stirring. The reaction is typically maintained for 3-5 hours.[2][3]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The unreacted ammonium chloride and catalyst residues are removed by filtration.

-

Isolation of Crude Product: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude HCCP product.

Purification of HCCP

High purity HCCP is essential for subsequent polymerization reactions. The crude product is typically a mixture of the trimer ((NPCl₂)₃), higher cyclic oligomers, and some linear phosphazenes. Purification is commonly achieved through recrystallization followed by sublimation.

Recrystallization Protocol:

-

Dissolve the crude HCCP product in a suitable solvent such as n-hexane, petroleum ether, or n-heptane by gently warming.[2][4]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystalline HCCP by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum. This process can be repeated to achieve higher purity.

Sublimation Protocol:

-

Place the recrystallized HCCP in a sublimation apparatus.

-

Heat the apparatus under vacuum. HCCP will sublime and deposit as pure crystals on the cold finger of the apparatus.

-

Collect the sublimed, high-purity HCCP.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of HCCP based on literature reports.

Table 1: Reaction Parameters and Yields

| Parameter | Value | Reference |

| Reactants | ||

| PCl₅:NH₄Cl Molar Ratio | 1:1 to 1:1.5 | [2][4] |

| Catalyst | ||

| Type | ZnCl₂, or a composite of FeCl₃, ZnCl₂, MgCl₂ | [1][2] |

| Solvent | ||

| Type | Chlorobenzene or 1,1,2,2-Tetrachloroethane | [5] |

| Reaction Conditions | ||

| Temperature | 130 - 135 °C | [2][3] |

| Time | 2 - 5 hours | [2][3] |

| Yield and Purity | ||

| Crude Yield | 75 - 85% | [3][4][6] |

| Purity after Recrystallization | >98% | [4][6] |

| Purity after Sublimation | >99% | [3] |

Table 2: Physical and Spectroscopic Data of HCCP

| Property | Value | Reference |

| Appearance | White crystalline solid | [7] |

| Melting Point | 112 - 114 °C | [4] |

| Molecular Weight | 347.66 g/mol | [8] |

| ³¹P NMR (in CDCl₃) | ~ +20 ppm (singlet) | [9][10] |

Safety Considerations

-

Phosphorus pentachloride (PCl₅) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ammonium chloride (NH₄Cl) can be an irritant.

-

Chlorobenzene is a flammable and toxic solvent.

-

The reaction evolves a significant amount of hydrogen chloride (HCl) gas , which is corrosive and toxic. The reaction must be performed in a well-ventilated fume hood, and the effluent gas should be passed through a scrubber.

Conclusion

The synthesis of hexachlorothis compound is a well-established yet nuanced process. By carefully controlling the reaction conditions, including stoichiometry, temperature, and the use of appropriate catalysts, high yields of HCCP can be reliably obtained. Subsequent purification by recrystallization and sublimation is critical for achieving the high purity required for polymerization and other applications. This guide provides the necessary technical details to enable researchers to successfully synthesize and purify HCCP, paving the way for further advancements in the field of phosphazene chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104558044A - Synthesis method of hexachlorothis compound - Google Patents [patents.google.com]

- 3. CN102286028A - The preparation method of hexachlorothis compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Approach for the Synthesis of Chlorophosphazene Cycles with a Defined Size via Controlled Cyclization of Linear Oligodichlorophosphazenes [Cl(PCl2=N)n–PCl3]+[PCl6]− - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research on synthesis and purification of hexachlorothis compound [gncl.cn]

- 7. kccollege.ac.in [kccollege.ac.in]

- 8. Hexachlorothis compound | Cl6N3P3 | CID 220225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclotriphosphazenes

Cyclotriphosphazenes, particularly hexachlorocyclotriphosphazene (HCCP), represent a versatile class of inorganic heterocyclic compounds. Their unique structure, composed of an alternating phosphorus and nitrogen atom ring, provides a stable core that can be extensively functionalized. This adaptability makes them highly valuable scaffolds in various scientific fields, including materials science, catalysis, and prominently, in biomedical applications and drug development.[1][2] The ability to precisely modify the physicochemical properties of the final compounds by changing the substituted side groups allows for the creation of tailored molecules for specific applications.[3][4]

Core Physical and Structural Properties

The foundational this compound, hexachlorothis compound (N₃P₃Cl₆), is a crystalline solid at room temperature. Its core is a nearly planar six-membered ring, which provides a rigid D3h symmetrical support for the six substituents bonded to the phosphorus atoms.[5][6] These substituents are arranged on opposite sides with respect to the plane of the ring.[6]

The physical properties of this compound derivatives are highly dependent on the nature of the organic or organometallic side groups attached to the phosphorus atoms.[4][7] For instance, the introduction of hydrophilic moieties like poly(ethylene glycol) (PEG) can significantly improve solubility in biological media, a crucial factor for drug delivery applications.[3][8] Conversely, hydrophobic side groups can render the polymers insoluble in water.[9]

Table 1: Structural and Physical Properties of Hexachlorothis compound (HCCP)

| Property | Value | Reference |

| Molecular Formula | N₃P₃Cl₆ | [10] |

| Molar Mass | 347.66 g/mol | [10] |

| Appearance | White crystalline solid | |

| Melting Point | 112-115 °C | |

| Boiling Point | 256 °C (decomposes) | |

| Crystal System | Orthorhombic | [11] |

| Space Group | Pnma | [11] |

| Lattice Constants | a=13.87 Å, b=12.83 Å, c=6.09 Å | [11] |

| P-N Bond Length | ~1.58 Å (ring) | [12] |

| P-Cl Bond Length | ~1.99 Å | [12] |

| N-P-N Bond Angle | ~118.4° | [12] |

| P-N-P Bond Angle | ~121.4° | [12] |

| Dipole Moment | 0 D | [11] |

Thermal Properties

The inherent presence of phosphorus and nitrogen atoms imparts excellent thermal stability and flame-retardant properties to this compound-based materials.[13][14] Polyamides containing this compound, for example, have been shown to be stable to above 320°C in a nitrogen atmosphere and exhibit high char contents at elevated temperatures.[15][16] The thermal stability of derivatives can be influenced by the nature of the substituent groups.[17]

Table 2: Example Thermal Properties of this compound Derivatives

| Compound/Polymer | Decomposition Onset (T_onset) | Char Yield at 600-700°C (Nitrogen) | Reference |

| Polyamides from bis-(p-aminophenoxy) tetra (phenoxy) chlorothis compound | > 320 °C | > 35% | [16] |

| Schiff base derivative (3a) | 321 °C | 62.5% | [17] |

| Schiff base derivative (3b) | 306 °C | 56.5% | [17] |

| Epoxy resins cured with this compound derivatives | Significantly increased | Increased char yield | [18][19] |

Core Chemical Properties & Reactivity

The chemistry of cyclotriphosphazenes is dominated by the high reactivity of the phosphorus-halogen (typically P-Cl) bonds. The six chlorine atoms on the HCCP ring are susceptible to nucleophilic substitution, allowing for their replacement with a vast array of functional groups, including amines, alkoxides, aryloxides, and organometallic reagents.[4][13][14] This versatility is the cornerstone of this compound chemistry, enabling the synthesis of a virtually limitless number of derivatives.[6]

Nucleophilic Substitution

The substitution of chlorine atoms can be controlled to achieve specific degrees of replacement, from monosubstitution to full hexasubstitution.[20][21] The reaction pathway (geminal vs. non-geminal substitution) depends on the nature of the nucleophile and the reaction conditions.[22][23]

-

Non-geminal substitution: The first and second nucleophiles typically add to different phosphorus atoms.

-

Geminal substitution: Both nucleophiles add to the same phosphorus atom. This is often favored in the presence of a strong base like triethylamine.[22]

The reaction proceeds via a proposed SN2 mechanism involving a trigonal bipyramidal transition state.[11]

Caption: Logical flow of nucleophilic substitution on a this compound core.

Ring-Opening Polymerization (ROP)

Heating HCCP to approximately 250°C can induce ring-opening polymerization, yielding high molecular weight poly(dichlorophosphazene), often referred to as "inorganic rubber".[11][24] This linear polymer serves as a precursor for a wide range of polyphosphazenes, as its chlorine atoms can be subsequently substituted with various nucleophiles to create stable, functional polymers.[11][25]

Experimental Protocols

Detailed methodologies are critical for reproducible synthesis and characterization. The following protocols are generalized from common procedures reported in the literature.[3][20][22][26]

Protocol 1: Synthesis of a Monosubstituted this compound Derivative

This protocol describes a typical reaction to replace a single chlorine atom on the HCCP ring, often using a bulky or less reactive nucleophile or controlled stoichiometry.

-

Materials : Hexachlorothis compound (HCCP), desired nucleophile (e.g., a substituted phenol or amine), a non-polar solvent (e.g., dry THF, Toluene, or Dichloromethane), and a base (e.g., K₂CO₃, Triethylamine).

-

Setup : A two or three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).

-

Procedure :

-

Dissolve HCCP (1 equivalent) in the dry solvent within the reaction flask.

-

In a separate flask, dissolve the nucleophile (1 equivalent) and the base (1-1.2 equivalents) in the same solvent.

-

Add the nucleophile/base solution dropwise to the stirred HCCP solution at a controlled temperature (often 0°C or room temperature).

-

Allow the reaction to stir for a specified time (e.g., 4-24 hours), monitoring its progress using Thin-Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated salt (e.g., KCl or triethylammonium hydrochloride).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

-

Purification : The crude product is typically purified using column chromatography on silica gel or by recrystallization to isolate the monosubstituted derivative.

Protocol 2: Synthesis of a Hexasubstituted this compound Derivative

This protocol aims for the complete replacement of all six chlorine atoms.

-

Materials : HCCP, desired nucleophile (e.g., sodium alkoxide, amine), and a suitable dry solvent (e.g., THF, Dioxane).

-

Setup : An inert atmosphere reaction setup as described in Protocol 1.

-

Procedure :

-

Prepare the nucleophile solution. If using an alcohol, it is often deprotonated first using a strong base like sodium hydride (NaH) to form the more reactive alkoxide.

-

Dissolve HCCP (1 equivalent) in the dry solvent.

-

Add the nucleophile (a stoichiometric excess, typically >6 equivalents) to the HCCP solution. The addition may be dropwise and at a controlled temperature to manage exothermic reactions.

-

The reaction mixture is often heated under reflux for an extended period (24-72 hours) to ensure complete substitution. Progress is monitored by TLC or ³¹P NMR spectroscopy.

-

After cooling, the mixture is filtered to remove salts.

-

The solvent is removed via rotary evaporation. The remaining product may be washed with water or other solvents to remove residual salts and unreacted nucleophile.

-

-

Purification : Purification is achieved through methods like recrystallization, precipitation, or column chromatography, depending on the properties of the final product.

Caption: General experimental workflow for this compound synthesis.

Protocol 3: Standard Characterization Techniques

The synthesized derivatives are characterized using a suite of spectroscopic and analytical methods to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

³¹P NMR : This is the most definitive technique. Unsubstituted HCCP shows a singlet around δ 20 ppm. As chlorine atoms are substituted, new signals appear at different chemical shifts, and the coupling patterns provide information on the substitution pattern (geminal vs. non-geminal).[8][20] A single resonance in the fully substituted product indicates a symmetrical (hexasubstituted) structure.[20]

-

¹H and ¹³C NMR : Used to confirm the successful incorporation of the organic side groups by identifying their characteristic proton and carbon signals.[3][20]

-

-

Mass Spectrometry (MS) : Techniques like ESI-MS or MALDI-TOF are used to determine the molecular weight of the synthesized compounds, confirming the degree of substitution.[3][4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : Used to identify characteristic functional groups. The strong P=N stretching vibration in the this compound ring is typically observed around 1160-1300 cm⁻¹. The appearance of new bands (e.g., P-O-C, N-H) and the disappearance of the P-Cl band confirm the substitution.[20]

-

Elemental Analysis : Provides the percentage composition of C, H, and N, which is compared against the calculated theoretical values to verify the purity and empirical formula of the compound.[20]

References

- 1. This compound core-based dendrimers for biomedical applications: an update on recent advances - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An improved determination of the crystal structure of hexachlorothis compound (phosphonitrilic chloride) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. Cyclo- and Polyphosphazenes for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 10. Hexachlorothis compound | Cl6N3P3 | CID 220225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

- 21. AB5 Derivatives of this compound for the Synthesis of Dendrons and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Cyclo- and Polyphosphazenes for Biomedical Applications | Encyclopedia MDPI [encyclopedia.pub]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Cyclotriphosphazene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclotriphosphazenes, a fascinating class of inorganic heterocyclic compounds, have garnered significant attention for their versatile chemistry and wide-ranging applications. The core of these molecules is a six-membered ring of alternating phosphorus and nitrogen atoms, which can be readily functionalized through the substitution of the exocyclic atoms, typically chlorine in the precursor hexachlorocyclotriphosphazene (HCCP). This high degree of tunability allows for the synthesis of a vast array of derivatives with tailored properties, making them promising candidates for advanced materials, flame retardants, and innovative therapeutic agents. This technical guide provides a comprehensive overview of the different types of this compound derivatives, their synthesis, and their applications, with a particular focus on their potential in drug delivery and cancer therapy. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to serve as a valuable resource for researchers in the field.

Core Chemistry and Synthesis of this compound Derivatives

The foundational molecule for the vast majority of this compound derivatives is hexachlorothis compound (N₃P₃Cl₆), often referred to as HCCP. The phosphorus-chlorine bonds in HCCP are highly reactive towards nucleophilic substitution, allowing for the introduction of a wide variety of organic and organometallic side groups. This reactivity is the cornerstone of this compound chemistry, enabling the creation of a diverse library of compounds with distinct physical, chemical, and biological properties.[1]

The substitution reactions can be controlled to achieve varying degrees of substitution, from mono-substituted to fully hexa-substituted derivatives. The nature of the incoming nucleophile and the reaction conditions (solvent, temperature, and stoichiometry) dictates the final structure and properties of the product. Common nucleophiles include alkoxides, aryloxides, amines, and organometallic reagents.[2]

General Synthetic Workflow

The synthesis of this compound derivatives typically follows a well-defined workflow, starting from the commercially available HCCP. The process involves the sequential or complete replacement of the chlorine atoms with desired functional groups.

Major Classes of this compound Derivatives

The versatility of the this compound scaffold allows for the creation of a multitude of derivatives, which can be broadly classified based on the nature of their substituent groups.

Alkoxy and Aryloxy Derivatives

These are among the most studied classes of this compound derivatives, synthesized by reacting HCCP with alcohols or phenols in the presence of a base. These derivatives often exhibit high thermal stability and are explored as flame retardants and high-performance polymers.

Amino Derivatives

The reaction of HCCP with primary or secondary amines yields aminophosphazenes. These compounds are of particular interest in coordination chemistry and for their biological activities, including antimicrobial and anticancer properties.

Schiff Base Derivatives

Cyclotriphosphazenes functionalized with Schiff base moieties have shown interesting thermal and optical properties.[3][4] The imine linkage in the Schiff base provides a site for further chemical modification and coordination with metal ions.

Dendritic and Spirocyclic Derivatives

More complex architectures, such as dendrimers and spirocyclic compounds, can be constructed using the this compound core as a branching unit. These structures offer a high density of functional groups and unique three-dimensional shapes, making them suitable for applications in catalysis, drug delivery, and materials science.

Quantitative Data on this compound Derivatives

The properties of this compound derivatives are highly dependent on the nature and number of their substituent groups. This section provides a summary of key quantitative data for different classes of derivatives.

Thermal Properties

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial techniques for evaluating the thermal stability of this compound derivatives. The data below showcases the thermal properties of various substituted cyclotriphosphazenes.

| Derivative Type | Substituent | T_onset (°C) | T_max (°C) | Char Yield (%) | Reference |

| Schiff Base | 4-(H, F, Cl, or Br)-phenyl | 345-364 | 360-379 | 33-40 | [4][5] |

| Amide-Azo | Heptyl- to Tetradecyl-oxy | ~325 | ~370 | - | [6] |

| DOPO-functionalized | DOPO | - | 374 | 42.8 | [7] |

| Cyclohexylamino | Hexacyclohexylamino | - | 350-450 | - | [1] |

T_onset: Onset temperature of decomposition; T_max: Temperature of maximum decomposition rate.

Flame Retardant Properties

The inherent phosphorus and nitrogen content of the this compound ring imparts excellent flame-retardant properties. The Limiting Oxygen Index (LOI) is a common measure of flame retardancy, with higher values indicating better performance.

| Polymer Matrix | This compound Additive | Loading (wt%) | LOI (%) | Char Yield (%) | Reference |

| Epoxy Resin | CTP-DOPO | 9.7 | 34.3 | - | [7] |

| ABS | 9,10-dihydroxyphenanthrene derivative | - | >25 | >30 | [8][9] |

| Polyurethane | Hexasubstituted (pentyl/tetradecyl) Schiff base | 1 | 24.4-24.9 | - | [9][10] |

| Polyester Resin | Hexachlorothis compound (HCCP) | 1 | 24.71 | - | [6] |

Drug Delivery Applications

This compound-based nanoparticles and conjugates have emerged as promising platforms for controlled drug delivery. Key parameters include drug loading capacity (DLC) and encapsulation efficiency (EE).

| Delivery System | Drug | DLC (%) | EE (%) | Release Conditions | Reference |

| p(HCCP-co-PIP) Nanospheres | Doxorubicin | - | - | 86.2% release at pH 4.0 after 216h | [11] |

| Quercetin/Curcumin Nanospheres | Quercetin/Curcumin | 14/36 | 23/47.2 | pH-dependent release | [11] |

| PCTD Microspheres | Acriflavine | 1.95 | - | 29% release at pH 5.0, 47% at pH 7.4 after 7 days | [11] |

| (CMPZ-KM)-3/CPT Microspheres | Camptothecin | 4.45 | - | 62.8% release at pH 4.0, 40.8% at pH 7.4 after 518h | [12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives.

Synthesis of Hexasubstituted Schiff Base this compound Derivatives[5]

Materials:

-

Hexachlorothis compound (HCCP)

-

Substituted 4-aminophenol (e.g., 4-aminophenol, 4-amino-2-fluorophenol, etc.)

-

Substituted benzaldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde, etc.)

-

Sodium hydride (NaH, 60% dispersion in oil)

-

Anhydrous tetrahydrofuran (THF)

-

Ethanol

-

Dichloromethane (DCM)

-

n-Hexane

Procedure:

-

Synthesis of Schiff Bases: A solution of the substituted 4-aminophenol (0.1 mol) in ethanol is added to a solution of the corresponding benzaldehyde (0.1 mol) in ethanol. The mixture is refluxed for 3 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried.

-

Synthesis of this compound Derivative: The Schiff base (10.8 mmol) is dissolved in dry THF in a three-necked flask under an argon atmosphere. NaH (10.8 mmol) is added portionwise, and the mixture is stirred. A solution of HCCP (1.2 mmol) in dry THF is then added dropwise. The reaction mixture is refluxed for 48 hours.

-

Work-up and Purification: The reaction mixture is filtered to remove sodium chloride. The solvent is removed under reduced pressure. The residue is extracted with DCM and washed with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by crystallization or column chromatography.

Synthesis of a Doxorubicin-Cyclotriphosphazene Conjugate (Conceptual Protocol based on available literature[13][14][15][16][17])

Materials:

-

Hexa(4-aminophenoxy)this compound (HACP)

-

Doxorubicin hydrochloride

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Dialysis membrane (MWCO 1 kDa)

Procedure:

-

Activation of Doxorubicin: Doxorubicin hydrochloride is dissolved in anhydrous DMF with an excess of TEA to neutralize the hydrochloride. EDC and NHS are added to the solution to activate the carboxyl group of a suitable linker molecule (if used) or to facilitate direct conjugation. The reaction is stirred at room temperature in the dark for 4-6 hours.

-

Conjugation Reaction: A solution of HACP in anhydrous DMF is added dropwise to the activated doxorubicin solution. The reaction mixture is stirred at room temperature for 24-48 hours in the dark.

-

Purification: The reaction mixture is transferred to a dialysis membrane and dialyzed against a mixture of DMF and water, followed by extensive dialysis against deionized water to remove unreacted reagents and byproducts.

-

Lyophilization: The purified solution is lyophilized to obtain the doxorubicin-cyclotriphosphazene conjugate as a solid powder.

Biological Activity and Signaling Pathways

Certain this compound derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis. Studies have shown that these compounds can modulate the expression of key genes and proteins involved in programmed cell death.

Proposed Apoptotic Signaling Pathway

Based on the observed downstream effects, a proposed signaling pathway for the induction of apoptosis by bioactive this compound derivatives is presented below. It is hypothesized that these compounds can induce cellular stress, leading to the activation of the intrinsic apoptotic pathway.

Studies on anthraquinone-substituted cyclotriphosphazenes have shown that these compounds can significantly alter the mRNA levels of apoptotic genes such as BAX, BCL-2, p53, and PARP in cancer cell lines.[13] These derivatives have been observed to induce the protein levels of pro-apoptotic pathways while inhibiting anti-apoptotic pathways, ultimately leading to programmed cell death.[13] The exact upstream molecular targets of these compounds are still an active area of research.

Future Perspectives and Conclusion

The field of this compound chemistry continues to evolve, with new synthetic methodologies and applications being reported regularly. The ability to precisely control the architecture and functionality of these molecules opens up exciting possibilities in materials science, catalysis, and medicine. In the context of drug development, this compound-based platforms offer a unique opportunity to design sophisticated drug delivery systems with controlled release profiles and targeting capabilities. Furthermore, the inherent biological activity of certain derivatives makes them attractive candidates for the development of novel anticancer and antimicrobial agents. Future research will likely focus on elucidating the detailed mechanisms of action of these compounds, optimizing their pharmacokinetic properties, and exploring their efficacy in preclinical and clinical settings. The continued exploration of this versatile inorganic scaffold holds immense promise for addressing significant challenges in science and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. Progress in the Field of Cyclophosphazenes: Preparation, Properties, and Applications [mdpi.com]

- 3. [PDF] Synthesis of new this compound derivatives bearing Schiff bases and their thermal and absorbance properties | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of new this compound derivatives bearing Schiff bases and their thermal and absorbance properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New Star-Shaped Liquid Crystalline this compound Derivatives with Fire Retardancy Bearing Amide-Azo and Azo-Azo Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 8. researchgate.net [researchgate.net]

- 9. Fire-Retardant Property of Hexasubstituted this compound Derivatives with Schiff Base Linking Unit Applied as an Additives in Polyurethane Coating for Wood Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Explorations of ATP-Binding Cassette Transporters and Apoptosis Signal Pathways of 2-Hydroxyanthraquinone Substituted Cyclotriphosphazenes in MCF-7 and DLD-1 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Characteristics of Phosphazene Polymers for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phosphazene polymers, a unique class of inorganic-organic hybrid macromolecules with significant potential in drug delivery and regenerative medicine. Their remarkable versatility, stemming from a tunable backbone and customizable side chains, allows for the precise engineering of materials with a wide array of physicochemical and biological properties.

Fundamental Characteristics of Phosphazene Polymers

Phosphazene polymers are characterized by a backbone of alternating phosphorus and nitrogen atoms, with two side groups attached to each phosphorus atom.[1] This structure provides a unique combination of a flexible inorganic backbone with the diverse functionality of organic side groups.[2]

Key attributes include:

-

Tunable Properties: The ability to substitute a vast range of organic side groups onto the poly(dichlorophosphazene) precursor allows for the fine-tuning of properties such as hydrophilicity, hydrophobicity, biodegradability, and thermal stability.[3][4] This versatility is a key advantage over many traditional organic polymers used in biomedicine.[4]

-

Biocompatibility: Many poly(organophosphazenes) and their degradation products are biocompatible and non-toxic, making them suitable for in vivo applications.[3][5] Fluorinated derivatives, in particular, have shown excellent hemocompatibility.

-

Biodegradability: The phosphazene backbone can be designed to be hydrolytically degradable, breaking down into non-toxic products such as phosphates and ammonia.[3][6] The degradation rate can be controlled by the choice of side groups, with hydrophilic groups generally leading to faster degradation.[5]

-

High Drug Loading Capacity: The versatile chemistry of phosphazene polymers allows for both the physical encapsulation and covalent conjugation of a wide range of therapeutic agents.[3][5]

-

Stimuli-Responsiveness: Phosphazene polymers can be engineered to respond to environmental stimuli such as pH and temperature, enabling the targeted and controlled release of drugs.[3]

Synthesis of Phosphazene Polymers

The most common method for synthesizing poly(organophosphazenes) is a two-step process involving the ring-opening polymerization (ROP) of hexachlorocyclotriphosphazene (HCCP) followed by macromolecular substitution.[5][7]

-

Ring-Opening Polymerization (ROP): HCCP is heated at approximately 250°C in a sealed, evacuated container to yield high molecular weight, linear poly(dichlorophosphazene), a reactive polymeric intermediate.[7][8]

-

Macromolecular Substitution: The highly reactive P-Cl bonds of poly(dichlorophosphazene) are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of organic side groups (e.g., alkoxides, aryloxides, amines).[5][7] This step is crucial for tailoring the final properties of the polymer.[7]

Alternative synthesis methods, such as living cationic polymerization, offer better control over molecular weight and lower polydispersity.[7][9]

Data Presentation: Quantitative Properties of Phosphazene Polymers

The properties of phosphazene polymers are highly dependent on the nature of the substituent side groups. The following tables summarize key quantitative data for a selection of poly(organophosphazenes).

Table 1: Bond Characteristics of the Polyphosphazene Backbone

| Parameter | Typical Value | Reference |

| P-N Bond Length | 1.54 - 1.57 Å | [10][11] |

| P=N Bond Character | Shorter than a single P-N bond | [10] |

| N-P-N Bond Angle | ~120° | [10] |

| P-N-P Bond Angle | ~132° | [10] |

Table 2: Thermal Properties of Selected Poly(organophosphazenes)

| Substituent Group(s) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Reference |

| -OCH2CF3 (Trifluoroethoxy) | -66 | >400 | [11][12] |

| -OPh (Phenoxy) | 6 | ~350 | |

| -NHCH3 (Methylamino) | 28 | - | [12] |

| -OCH3 (Methoxy) | -76 | - | [12] |

| -OC2H5 (Ethoxy) | -84 | - | [12] |

| Furfuroxy | 3 | 274 (5% weight loss) | |

| 1-Adamantanemethylamine | -34 | 304 (5% weight loss) | |

| Cyanophenoxy | 26 | 350 (5% weight loss) |

Table 3: In Vitro Drug Release from Phosphazene Polymer Systems

| Polymer Matrix | Drug | Release Conditions | Cumulative Release (%) | Time | Reference |

| Poly[bis(ethyl glycinate)]phosphazene | Naproxen | pH 7.4 | ~80 | 100 h | [6] |

| Poly(organophosphazene) hydrogel | 5-Fluorouracil | pH 7.4, 37°C | ~70 | 10 days | [5] |

| Poly(organophosphazene)-DOX conjugate hydrogel | Doxorubicin (DOX) | pH 7.4, 37°C | ~60 | 15 days | [5] |

| Polyphosphazene nanospheres | Quercetin | pH 7.4, 37°C | 18.14 | 7 days | [7] |

| Polyphosphazene nanospheres | Curcumin | pH 7.4, 37°C | 2.25 | 7 days | [7] |

| Polyphosphazene nanospheres | Quercetin | pH 5.5, 37°C | 10.12 | 7 days | [7] |

| Polyphosphazene nanospheres | Curcumin | pH 5.5, 37°C | 1.02 | 7 days | [7] |

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and evaluation of phosphazene polymers are crucial for reproducible research and development.

Protocol 1: Synthesis of Poly(organophosphazene) via Macromolecular Substitution

Materials:

-

Hexachlorothis compound (HCCP)

-

Anhydrous toluene or other high-boiling solvent

-

Desired nucleophile (e.g., sodium trifluoroethoxide, phenoxide, or an amine)

-

Anhydrous tetrahydrofuran (THF)

-

Dry nitrogen or argon atmosphere

Procedure:

-

Ring-Opening Polymerization:

-

Place a known amount of purified HCCP into a clean, dry glass ampoule.

-

Evacuate the ampoule to high vacuum and seal it.

-

Heat the sealed ampoule at 250°C for 24-48 hours. The contents will become a viscous, colorless rubbery polymer, poly(dichlorophosphazene).

-

Cool the ampoule to room temperature and carefully break it open in a dry, inert atmosphere (glovebox).

-

-

Macromolecular Substitution:

-

Dissolve the poly(dichlorophosphazene) in anhydrous toluene to a desired concentration (e.g., 10% w/v).

-

In a separate flask, prepare a solution of the sodium salt of the desired alcohol or phenol in anhydrous THF. For amine substitution, the free amine can often be used directly.

-

Slowly add the nucleophile solution to the stirred poly(dichlorophosphazene) solution at room temperature.

-

Allow the reaction to proceed for 16-24 hours at room temperature or with gentle heating, depending on the reactivity of the nucleophile.

-

Monitor the reaction for completion by ³¹P NMR spectroscopy (disappearance of the peak for P-Cl at ~ -18 ppm).

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol, hexane, or water.

-

Wash the precipitated polymer several times with the non-solvent to remove unreacted nucleophiles and by-products.

-

Dry the final poly(organophosphazene) product under vacuum.

-

Protocol 2: Characterization of Phosphazene Polymers

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈). Acquire the spectrum to confirm the complete substitution of chlorine atoms and to identify the phosphorus environment. A single peak in the expected chemical shift range indicates a homogenous substitution.

-

¹H and ¹³C NMR: Acquire spectra to confirm the structure of the attached side groups.

-

-

Gel Permeation Chromatography (GPC):

-

Dissolve the polymer in a suitable mobile phase (e.g., THF).

-

Run the sample through a GPC system equipped with appropriate columns and a refractive index or light scattering detector.

-

Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) relative to polystyrene or other appropriate standards.

-

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg) and any melting transitions (Tm).

-

Thermogravimetric Analysis (TGA): Heat a small sample of the polymer under a nitrogen or air atmosphere at a controlled rate (e.g., 10°C/min) to determine the thermal decomposition temperature (Td).

-

Protocol 3: In Vitro Biocompatibility Assessment

-

MTT Assay for Cytotoxicity:

-

Seed a 96-well plate with a suitable cell line (e.g., L929 fibroblasts) at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare extracts of the phosphazene polymer by incubating the material in cell culture medium for 24 hours at 37°C.

-

Replace the medium in the cell-seeded plate with the polymer extracts at various concentrations. Include a positive control (e.g., doxorubicin) and a negative control (fresh medium).

-

Incubate for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

-

-

Hemolysis Assay:

-

Prepare a 2% (v/v) suspension of red blood cells (RBCs) in phosphate-buffered saline (PBS).

-

Incubate samples of the phosphazene polymer with the RBC suspension at 37°C for 2 hours. Use water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).

-

Centrifuge the samples to pellet the intact RBCs.

-

Measure the absorbance of the supernatant at 541 nm to quantify the amount of hemoglobin released.

-

Calculate the percentage of hemolysis relative to the positive control.

-

Mandatory Visualizations

Cellular Uptake and Endosomal Escape Pathway

Phosphazene-based drug carriers are typically internalized by cells through endocytosis. For the encapsulated drug to reach its intracellular target, it must escape from the endosome before fusion with the lysosome, where enzymatic degradation occurs. The "proton sponge" effect, where protonatable side groups on the polymer buffer the endosomal pH, leading to osmotic swelling and rupture of the endosome, is a proposed mechanism for endosomal escape.

Experimental Workflow for Phosphazene-Based Drug Delivery System Development

The development of a phosphazene-based drug delivery system follows a logical progression from polymer synthesis and characterization to preclinical evaluation.

Conclusion

Phosphazene polymers represent a highly promising and versatile platform for the development of advanced drug delivery systems. Their unique chemical structure allows for unprecedented control over their physical, chemical, and biological properties. This adaptability, coupled with their biocompatibility and tunable biodegradability, positions them as next-generation materials for addressing key challenges in drug targeting, controlled release, and regenerative medicine. Further research into the nuanced interactions of these polymers with biological systems will undoubtedly unlock their full therapeutic potential.

References

- 1. Hemolysis Assay [protocols.io]

- 2. scribd.com [scribd.com]

- 3. haemoscan.com [haemoscan.com]

- 4. youtube.com [youtube.com]

- 5. kccollege.ac.in [kccollege.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. fiveable.me [fiveable.me]

- 12. Polyphosphazene - Wikipedia [en.wikipedia.org]

The P-N Backbone: A Technical Guide to the Core of Phosphazene Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core reference on the fundamental principles of the phosphazene backbone, a unique inorganic polymer scaffold with significant and expanding applications in materials science and drug development. From its intrinsic bonding and structural characteristics to its versatile reactivity and the tailored synthesis of advanced polymers, this document provides a comprehensive overview for professionals engaged in cutting-edge research.

Introduction to Phosphazenes

Phosphazenes are a broad class of compounds distinguished by a backbone of alternating phosphorus and nitrogen atoms.[1][2] The most common precursor in phosphazene chemistry is hexachlorocyclotriphosphazene, (NPCl₂)₃, a cyclic trimer.[1] The remarkable versatility of phosphazene chemistry arises from the ability to substitute the chlorine atoms with a vast array of organic or organometallic side groups.[1][2] This modularity allows for the creation of a vast library of compounds with finely tunable properties.

The inorganic P-N backbone imparts unique characteristics to these hybrid polymers, including inherent flame retardancy, high thermal stability, and exceptional torsional flexibility around the P-N bonds.[3][4] The nature of the side groups, however, ultimately dictates the polymer's overall properties, such as solubility, hydrolytic stability, and biological activity.[3][5]

Bonding and Structure of the P-N Backbone

The nature of the bonding within the phosphazene ring and linear polymers has been a subject of considerable scientific interest.[1] In cyclic trimers, the P-N bonds are observed to be of equal or near-equal length, which is shorter than a typical P-N single bond, suggesting a degree of delocalized π-character.[1][6][7] Early theories proposed a form of aromaticity involving the d-orbitals of phosphorus, but more recent computational studies indicate a more complex scenario involving a combination of polar covalent σ-bonds and a π-system that does not confer traditional aromaticity.[1]

The P-N-P bond angles within the cyclic structures and the rotational freedom around the P-N bonds in linear polymers contribute significantly to the overall flexibility of the macromolecule.[3] This inherent flexibility is a key attribute for their application as elastomers and in drug delivery matrices.

Quantitative Data on the P-N Backbone

The precise bond lengths and angles within the phosphazene backbone can vary depending on the nature of the substituents attached to the phosphorus atoms and the overall structure (cyclic vs. linear). The following table summarizes typical quantitative data for the P-N backbone.

| Parameter | Cyclic Trimer (e.g., (NPCl₂)₃) | Linear Polymer (e.g., [NP(OR)₂]n) | Reference |

| P-N Bond Length | ~1.58 Å | 1.58 - 1.59 Å | [6][8][9] |

| P=N Bond Length (in monomers) | N/A | ~1.50 - 1.64 Å | [10] |

| Exocyclic P-N Bond Length | Varies with substituent | Varies with substituent | [9] |

| N-P-N Bond Angle | ~118-122° | Varies with side group | [11] |

| P-N-P Bond Angle | ~120-122° | Varies with side group | [11] |

Synthesis of the Phosphazene Backbone

Several synthetic methodologies have been developed to produce polyphosphazenes, each offering distinct advantages in controlling the final polymer architecture and properties.

Ring-Opening Polymerization (ROP)

The most established method for synthesizing high molecular weight linear poly(dichlorophosphazene) involves the thermal ring-opening polymerization of hexachlorothis compound (NPCl₂)₃.[3][12] This process typically requires heating the cyclic trimer in a sealed system at approximately 250 °C.[12] The resulting poly(dichlorophosphazene) is a highly reactive, moisture-sensitive elastomer that serves as a versatile precursor for a wide range of poly(organophosphazenes).[4][13]

Condensation Routes

Alternative synthetic pathways to polyphosphazenes that avoid the high temperatures of ROP have been developed. These include condensation reactions of phosphoranimines.[3] One notable method involves the thermal condensation of N-silyl-P-trifluoroethoxyphosphoranimines, which eliminates a silyl ether byproduct to form the polyphosphazene.[14][15] Cationic polymerization of phosphoranimines also provides a route to well-defined polyphosphazenes at ambient temperatures.[16]

Macromolecular Substitution

Following the synthesis of the reactive poly(dichlorophosphazene) intermediate, the chlorine atoms are replaced by organic nucleophiles such as alkoxides, aryloxides, or amines.[4][12] This macromolecular substitution is a powerful tool for tailoring the properties of the final polymer.[3] By carefully selecting the substituting groups, researchers can control characteristics like hydrophobicity, biocompatibility, and thermal stability.[1][3]

Experimental Protocols

Synthesis of Poly(dichlorophosphazene) via ROP

Objective: To synthesize the reactive intermediate, poly(dichlorophosphazene), from hexachlorothis compound.

Materials:

-

Hexachlorothis compound, (NPCl₂)₃

-

High-vacuum manifold

-

Sealed glass ampule or stainless steel reactor

Procedure:

-

Sublime the hexachlorothis compound to purify it.

-

Place the purified (NPCl₂)₃ into a clean, dry glass ampule.

-

Evacuate the ampule using a high-vacuum manifold and seal it under vacuum.

-

Heat the sealed ampule in a furnace at 250 °C. The polymerization time can range from hours to days, depending on the desired molecular weight.[12]

-

After cooling, the ampule will contain a highly viscous, transparent elastomer, which is poly(dichlorophosphazene).

-

The polymer is hydrolytically unstable and must be handled under anhydrous conditions for subsequent substitution reactions.[13]

Characterization of the P-N Backbone

Objective: To characterize the structure and purity of the synthesized phosphazene polymers.

Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for characterizing the phosphorus environment and confirming the replacement of chlorine atoms. ¹H and ¹³C NMR are used to characterize the organic side groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic P=N and P-N stretching vibrations in the phosphazene backbone.

-

Gel Permeation Chromatography (GPC): Employed to determine the molecular weight and molecular weight distribution of the polymers.

-

X-ray Diffraction (XRD): Provides information on the crystallinity of the polymer.[14]

Logical and Experimental Workflows

The synthesis and functionalization of phosphazene polymers follow a logical progression of steps, which can be visualized to clarify the experimental workflow.

Synthesis and functionalization workflow for polyphosphazenes.

The logical relationship for tailoring phosphazene properties through side-group selection can also be illustrated.

Modulation of polymer properties via the P-N backbone and side groups.

Conclusion

The phosphazene P-N backbone provides a robust and highly versatile platform for the development of advanced materials. Its unique combination of an inorganic, flexible scaffold with the chemical diversity of organic side groups allows for the rational design of polymers with a wide spectrum of properties. This guide has provided a foundational understanding of the synthesis, structure, and characterization of the phosphazene backbone, equipping researchers and professionals in drug development and materials science with the core knowledge to explore and innovate within this exciting field of polymer chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. books.rsc.org [books.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. faratarjome.ir [faratarjome.ir]

- 7. chemistnotes.com [chemistnotes.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benthamopen.com [benthamopen.com]

- 11. Nontrigonal constraint enhances 1,2-addition reactivity of phosphazenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00929E [pubs.rsc.org]

- 12. Polyphosphazene - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Controlled Synthesis of Polyphosphazenes with Chain-Capping Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Characterization of Cyclotriphosphazene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the synthesis and characterization of cyclotriphosphazene derivatives, a versatile class of inorganic-organic hybrid compounds. Cyclotriphosphazenes consist of a stable six-membered ring of alternating phosphorus and nitrogen atoms, which can be functionalized with a wide variety of organic side groups. This versatility makes them highly valuable in diverse fields, including the development of flame retardants, advanced polymers, and biomedical applications such as drug delivery systems.[1][2] This note outlines a general protocol for the nucleophilic substitution of hexachlorothis compound (HCCP), the primary starting material, and details the key analytical techniques for structural confirmation and property analysis.

Introduction to Cyclotriphosphazenes

Cyclotriphosphazenes, with the general formula (NPR₂)₃, are heterocyclic compounds renowned for their unique properties, including high thermal stability, inherent flame retardancy, and biocompatibility.[3][4] The foundational structure, hexachlorothis compound (N₃P₃Cl₆), features highly reactive P-Cl bonds, allowing for the straightforward nucleophilic substitution of chlorine atoms with various organic moieties.[5] This enables the precise tuning of their physical, chemical, and biological properties by selecting appropriate side groups (e.g., aryloxy, amino, alkoxy groups).[6] Consequently, this compound derivatives are extensively investigated for applications ranging from fire-resistant materials to carriers for targeted drug delivery and anticancer agents.[7][8][9][10]

General Synthesis Workflow

The most common synthetic route involves the substitution of chlorine atoms on the hexachlorothis compound (HCCP) core with nucleophiles. The degree of substitution can be controlled by stoichiometry and reaction conditions. The general workflow is depicted below.

Caption: Synthetic workflow from starting materials to final characterization.

Experimental Protocols

Protocol for Synthesis of Hexa(4-cyanophenoxy)this compound (CN-CP)

This protocol is adapted from a standard procedure for synthesizing fully substituted aryloxythis compound derivatives.[11]

Materials:

-

Hexachlorothis compound (HCCP, N₃P₃Cl₆)

-

4-Hydroxybenzonitrile

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Deionized Water

-

Nitrogen gas supply

-

500 mL three-necked flask, condenser, mechanical stirrer, dropping funnel

Procedure:

-

Setup: Assemble the reaction apparatus (three-necked flask with stirrer, condenser, and N₂ inlet). Ensure all glassware is oven-dried to remove moisture.

-

Reactant Preparation: Add 4-hydroxybenzonitrile (17.2 g, 0.144 mol) and anhydrous K₂CO₃ (21.9 g, 0.16 mol) to 200 mL of anhydrous acetone in the flask.[11]

-

Nucleophile Activation: Stir the mixture at reflux temperature under a nitrogen atmosphere for 4 hours. This step generates the potassium salt of 4-hydroxybenzonitrile, a potent nucleophile.

-

HCCP Addition: Dissolve HCCP (6.95 g, 0.02 mol) in 20 mL of anhydrous acetone. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Reaction: Continue the reaction at reflux (approx. 56 °C) for another 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[11]

-

Precipitation: After the reaction is complete, cool the solution to room temperature and pour it into a beaker containing 500 mL of deionized water to precipitate the product.

-

Isolation and Washing: Collect the white precipitate by filtration. Wash the solid thoroughly with deionized water (3 x 100 mL) and then with acetone (2 x 50 mL) to remove unreacted starting materials and salts.[11]

-

Drying: Dry the final product, hexa(4-cyanophenoxy)this compound (CN-CP), in a vacuum oven at 80 °C for 12 hours. A typical yield is around 83%.[11]

Protocols for Characterization

a) Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify functional groups in the synthesized derivative.

-

Method: Record the FT-IR spectrum of the sample (typically as a KBr pellet or using an ATR accessory) over the range of 4000–650 cm⁻¹.

-

Key Analysis: Confirm the disappearance of the P-Cl stretch (around 600 cm⁻¹) from HCCP and the appearance of new characteristic bands, such as P-O-Ar (950-970 cm⁻¹), C≡N (around 2230 cm⁻¹), and P=N stretching of the phosphazene ring (1150-1200 cm⁻¹).[3][12]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure and confirm the degree of substitution.

-

Method: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H, ¹³C, and ³¹P NMR spectra.

-

Key Analysis:

-

³¹P NMR: The presence of a single peak indicates that all six phosphorus atoms are in chemically equivalent environments, confirming full substitution.[5] The chemical shift for fully substituted aryloxy derivatives typically appears upfield (e.g., δ 8-10 ppm) compared to HCCP (δ ~20 ppm).[12][13]

-

¹H and ¹³C NMR: Confirm the presence of the organic substituent's protons and carbons and verify their chemical environment.

-

c) Thermal Analysis (TGA/DSC):

-

Objective: To evaluate the thermal stability of the derivative.

-

Method:

-

Thermogravimetric Analysis (TGA): Heat a small sample (5-10 mg) under a nitrogen atmosphere from room temperature to ~700 °C at a heating rate of 10 °C/min.[3][14]

-

Differential Scanning Calorimetry (DSC): Heat the sample under nitrogen to identify melting points (Tₘ) and other phase transitions.[3][14]

-

-

Key Analysis: TGA provides the onset decomposition temperature (Tₒ) and the percentage of char residue at high temperatures, which are key indicators of thermal stability and flame retardant potential.[3]

Data Interpretation and Presentation

The successful synthesis of this compound derivatives is confirmed by a combination of analytical techniques. The logical flow of this characterization process is outlined below.

Caption: Relationship between analytical techniques and the information they provide.

Representative Characterization Data

The following tables summarize typical quantitative data for hexa-substituted aryloxythis compound derivatives.

Table 1: Representative FT-IR Spectroscopy Data

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H | 3020–3060 | [3] |

| C=N (Schiff Base) | 1624–1627 | [3] |

| C=C (Aromatic) | 1490–1510 | [3] |

| P=N (Ring Stretch) | 1150–1202 | [3][12] |

| P-O-C (Aryloxy) | 949–970 |[3][12] |

Table 2: Representative NMR Spectroscopy Data

| Derivative Type | Nucleus | Typical Chemical Shift (δ, ppm) | Key Observation | Reference |

|---|---|---|---|---|

| Hexa(aryloxy) | ³¹P | 8.0 – 10.0 | Single peak confirms full, symmetric substitution | [3][5][12] |

| Hexa(amino) | ³¹P | 17.0 – 19.0 | Single peak, downfield shift relative to aryloxy | [7] |

| HCCP (Reference) | ³¹P | ~20.0 | Starting material reference | [12] |

| Aryloxy Substituent | ¹H | 6.8 – 8.0 | Signals correspond to aromatic protons | [3][5] |

| Amide Linkage | ¹H | ~10.0 | Signal for N-H proton |[5] |

Table 3: Representative Thermal Analysis Data for Schiff Base Derivatives

| Compound | Melting Point (Tₘ, °C) | Onset Decomposition (Tₒ, °C) | Max Decomposition (Tₘₐₓ, °C) | Char Residue @ 700°C (%) | Reference |

|---|---|---|---|---|---|

| Schiff Base Precursor (2a) | 204.1 | 240.2 | 344.5 | 1.8 | [14] |

| This compound Derivative (3a) | 245.9 | 342.3 | 374.3 | 64.1 | [14] |

| Schiff Base Precursor (2d) | 215.1 | 235.3 | 338.4 | 1.2 | [14] |

| This compound Derivative (3d) | 210.1 | 335.7 | 363.2 | 62.9 | [14] |

Note: Compounds 3a and 3d are this compound derivatives of precursors 2a and 2d, respectively. The data clearly shows the significant increase in thermal stability and char yield upon incorporation into the phosphazene ring.[3][14]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound core-based dendrimers for biomedical applications: an update on recent advances - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of new this compound derivatives bearing Schiff bases and their thermal and absorbance properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of this compound-Based Curing Agents on the Flame Resistance of Epoxy Resins [mdpi.com]

- 10. Synthesis and anticancer activity of cyclotriphosphazenes functionalized with 4-methyl-7-hydroxycoumarin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of a Cyclophosphazene Derivative Containing Multiple Cyano Groups for Electron-Beam Irradiated Flame-Retardant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Substitution Reactions of Hexachlorocyclotriphosphazene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions of hexachlorocyclotriphosphazene (HCCP), a versatile scaffold for the synthesis of a wide array of organic-inorganic hybrid molecules. The protocols outlined below are intended to serve as a guide for the synthesis of tailored this compound derivatives for applications in materials science, drug delivery, and medicinal chemistry.

Introduction to Nucleophilic Substitution on Hexachlorothis compound

Hexachlorothis compound, with its six reactive P-Cl bonds, is a prime substrate for nucleophilic substitution reactions.[1][2][3] The substitution pattern can be controlled to yield a variety of products, including those with geminal (substituents on the same phosphorus atom) or non-geminal (substituents on different phosphorus atoms) arrangements.[4][5][6] This control over the molecular architecture allows for the fine-tuning of the physicochemical and biological properties of the resulting derivatives. The sequential and selective replacement of chlorine atoms enables the synthesis of mono-, di-, tri-, tetra-, penta-, and hexa-substituted derivatives with diverse functionalities.[7]

The choice of nucleophile, solvent, and reaction conditions plays a crucial role in determining the substitution pattern. For instance, the use of triethylamine as a base in reactions with primary aromatic amines in solvents like diethyl ether or tetrahydrofuran tends to favor the formation of geminal products at the bis-substitution stage.[7] In contrast, in the absence of triethylamine, non-geminal products often predominate.[7]

Applications of Functionalized Cyclotriphosphazenes

The versatility of the this compound core allows for its application in numerous fields:

-

Drug Delivery and Biomedical Materials: this compound derivatives are explored as carriers for drug delivery due to their biocompatibility and the ability to attach various bioactive molecules.[3][6] Their tailored degradation rates and potential for stimuli-responsive behavior make them attractive for controlled release systems.[8] Specifically, dendrimers with a this compound core are being investigated for their potential in cancer therapy and for treating inflammatory diseases.[1][2]

-

Flame Retardants: The inherent phosphorus and nitrogen content of the phosphazene ring imparts excellent flame-retardant properties.[9][10] These compounds function through a combination of gas-phase radical quenching and condensed-phase char formation, which insulates the underlying material from heat and oxygen.

-

Dendrimers and Polymers: The six reactive sites on the HCCP core make it an ideal building block for the synthesis of highly branched dendrimers and star polymers.[1][11][12] These materials find applications in catalysis, coatings, and as rheology modifiers. The controlled synthesis of AB5-type derivatives allows for the construction of dendrons with a specific functional group at the core.[1][2]

-

Advanced Materials: Functionalized cyclotriphosphazenes are used in the development of liquid crystals, chemosensors, and materials for organic light-emitting diodes (OLEDs).[13]

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic substitution of hexachlorothis compound. Researchers should consult the primary literature for specific reaction optimization.

Protocol 1: Synthesis of Aminocyclotriphosphazenes

This protocol describes the general procedure for the reaction of HCCP with primary or secondary amines. The stoichiometry of the reactants will determine the degree of substitution.

Materials:

-

Hexachlorothis compound (HCCP)

-

Amine of choice (e.g., aniline, p-toluidine, pyrrolidine)

-

Triethylamine (Et3N)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether, Acetonitrile)

-

n-Hexane

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

Preparation: Purify HCCP by fractional crystallization from n-hexane.[14] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: Dissolve the desired amount of HCCP in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Nucleophile Addition: In a separate flask, dissolve the amine and triethylamine (as a proton scavenger) in the same anhydrous solvent. The molar ratio of amine to HCCP will determine the degree of substitution (e.g., 2:1 for bis-substitution).

-

Slowly add the amine/triethylamine solution to the stirred HCCP solution at ambient temperature over a period of 1 hour.[7]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[15]

-

Work-up: Once the reaction is complete, the precipitated triethylamine hydrochloride is removed by filtration.[7]

-

The solvent from the filtrate is removed under reduced pressure using a rotary evaporator.[15]

-

Purification: The crude product can be purified by fractional crystallization from a suitable solvent system (e.g., light petroleum-dichloromethane) and/or by column chromatography on silica gel.[7][16][17]

Protocol 2: Synthesis of Aryloxy/Alkoxycyclotriphosphazenes

This protocol outlines the synthesis of aryloxy or alkoxy-substituted cyclotriphosphazenes using the corresponding sodium salt of the alcohol or phenol.

Materials:

-

Hexachlorothis compound (HCCP)

-

Alcohol or Phenol of choice (e.g., phenol, p-cresol, sodium 2,2,2-trifluoroethoxide)

-

Sodium Hydride (NaH) or Sodium metal

-

Anhydrous Tetrahydrofuran (THF)

-

n-Hexane

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Nucleophile: In a separate flask, prepare the sodium salt of the alcohol or phenol by reacting it with a stoichiometric amount of sodium hydride or sodium metal in anhydrous THF.

-

Reaction Setup: Dissolve HCCP in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Nucleophile Addition: Cool the solution of the sodium phenoxide or alkoxide and add it dropwise to the stirred HCCP solution.

-